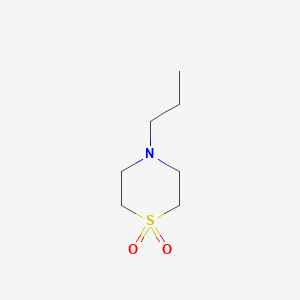

4-Propylthiomorpholine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Propylthiomorpholine 1,1-dioxide” is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of “4-Propylthiomorpholine 1,1-dioxide” involves a copper (I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides and sodium azide . The reaction mixture is stirred at room temperature for 6 hours .Physical And Chemical Properties Analysis

“4-Propylthiomorpholine 1,1-dioxide” is a solid at 20 degrees Celsius . It has a melting point ranging from 114.0 to 118.0 degrees Celsius . It is soluble in hot methanol .科学的研究の応用

Catalyst Activation and Transfer Hydrogenation

4-Propylthiomorpholine 1,1-dioxide has been involved in the study of catalyst activation with Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been explored as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds (Saleem et al., 2014).

Photoluminescence Efficiency

Research has been conducted on compounds like 4-phenyl-1,2-dithiolane-1-oxide and its derivatives, focusing on their photoluminescence (PL) frequencies and quantum efficiencies. The studies also delve into their single-crystal X-ray structures and the impact of these structures on their PL properties (Barbarella et al., 2001).

Organosulfur/-selenium Ligands in Catalysis

There is research on the use of organosulfur/-selenium ligands in catalysis, specifically focusing on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands. These have been explored for catalytic oxidation of alcohols with N-methylmorpholine N-oxide and transfer hydrogenation of ketones (Saleem et al., 2013).

Graphene Oxide Functionalization for Dye and Copper Removal

Graphene oxide has been functionalized using 4-aminothiophenol for enhanced sorption efficiencies of methylene blue and copper, showcasing the potential application of modified graphene oxide in environmental remediation (Chen et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-propyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXQWBOAKLQLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylthiomorpholine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)

![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)